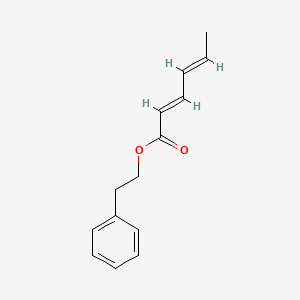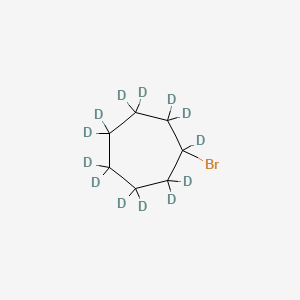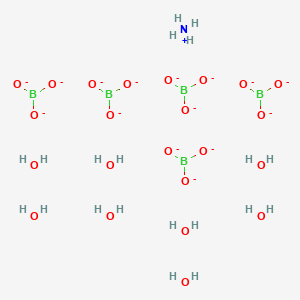
Azanium;pentaborate;octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;pentaborate;octahydrate, also known as ammonium pentaborate octahydrate, is an inorganic compound with the chemical formula B5H4NO8. It is a colorless orthorhombic crystal that is soluble in water but insoluble in alcohol. This compound is primarily used in various industrial applications, including the manufacture of telecommunications equipment, high-grade glass, and as a fire retardant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azanium;pentaborate;octahydrate can be synthesized through the reaction of boric acid with ammonia. The process involves dissolving boric acid in water and then adding ammonia while stirring. The reaction is typically carried out at a controlled temperature of around 35°C. The resulting solution is then cooled, and the product is crystallized, filtered, and dried .
Industrial Production Methods:
Carbon-Ammonia Method: This method involves reacting roasted magnesium borate ore with ammonium bicarbonate in a sealed reactor. The slurry is filtered, and the filtrate is sent to an ammonia recovery tower.
Double Decomposition Method: Boric acid is reacted with ammonia water at boiling temperatures.
Chemical Reactions Analysis
Types of Reactions: Azanium;pentaborate;octahydrate undergoes various chemical reactions, including:
Decomposition: When heated above 90°C, it decomposes to release ammonia and forms boron trioxide at high temperatures.
Common Reagents and Conditions:
Reagents: Boric acid, ammonia, ammonium bicarbonate.
Conditions: Controlled temperatures (35°C for synthesis, above 90°C for decomposition), sealed reactors for industrial production.
Major Products Formed:
Decomposition Products: Ammonia and boron trioxide.
Scientific Research Applications
Azanium;pentaborate;octahydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of azanium;pentaborate;octahydrate involves its ability to alter oxidation reactions during combustion, leading to the formation of a carbon residue that acts as a barrier to combustion. This property makes it an effective flame retardant. Additionally, its ability to act as a solvent for metallic oxides at high temperatures makes it valuable in metallurgical applications .
Comparison with Similar Compounds
Ammonium Tetraborate: Similar in structure but contains fewer boron atoms.
Ammonium Fluoroborate: Contains fluorine atoms, which give it different chemical properties.
Ammonium Biborate: Contains two boron atoms and is used in different applications.
Uniqueness: Azanium;pentaborate;octahydrate is unique due to its high boron content and its ability to act as a flame retardant and solvent for metallic oxides. Its specific structure and properties make it suitable for specialized applications in various industries .
Properties
Molecular Formula |
B5H20NO23-14 |
|---|---|
Molecular Weight |
456.2 g/mol |
IUPAC Name |
azanium;pentaborate;octahydrate |
InChI |
InChI=1S/5BO3.H3N.8H2O/c5*2-1(3)4;;;;;;;;;/h;;;;;1H3;8*1H2/q5*-3;;;;;;;;;/p+1 |
InChI Key |
RLDYDYUVOWCUPJ-UHFFFAOYSA-O |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].O.O.O.O.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


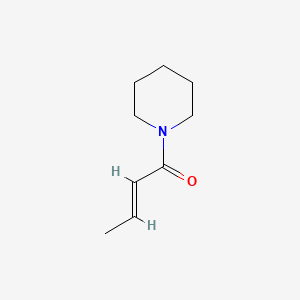
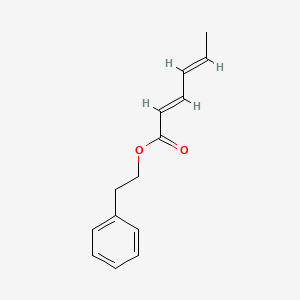
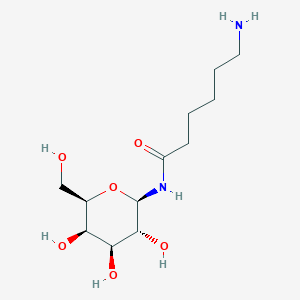
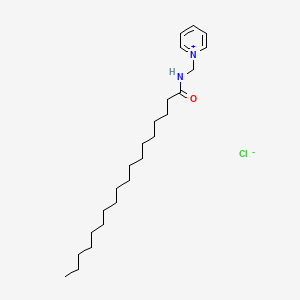
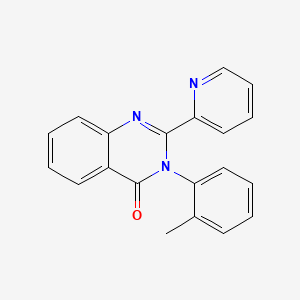
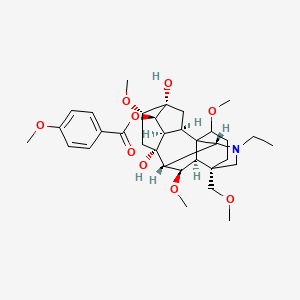
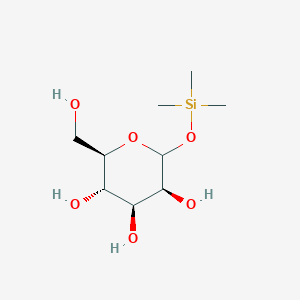
![3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene](/img/structure/B13831838.png)
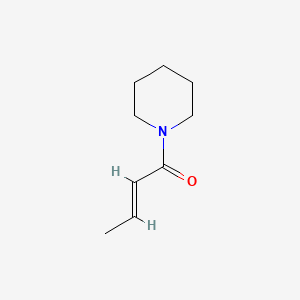
![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)
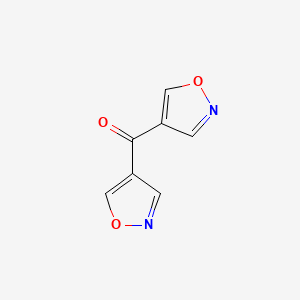
![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)
